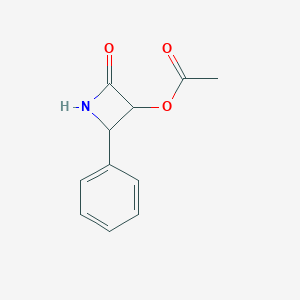

3-Acetyloxy-4-phenyl-2-azetidinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-4-phenylazetidin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSMLRVFPHDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Acetyloxy 4 Phenyl 2 Azetidinone and Its Analogues

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing enantiomerically pure 3-acetyloxy-4-phenyl-2-azetidinone. The two primary strategies employed are the diastereoselective Staudinger ketene-imine cycloaddition and the use of chiral auxiliaries to induce asymmetry.

Staudinger Ketene-Imine Cycloaddition for Diastereocontrol

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most versatile and fundamental methods for constructing the β-lactam core. organicreactions.orgwikipedia.org The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. wikipedia.orgyoutube.com Subsequent electrocyclic ring closure yields the 2-azetidinone ring. wikipedia.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and imine components. organic-chemistry.org

The synthesis of this compound via the Staudinger reaction typically involves the reaction of acetoxyketene with an imine derived from benzaldehyde. Acetoxyketene is unstable and is therefore generated in situ from a stable precursor, most commonly acetoxyacetyl chloride, by dehydrohalogenation with a tertiary amine base like triethylamine. organicreactions.org The imine partner is typically a Schiff base, such as N-benzylidene-aniline or a related derivative.

The diastereoselectivity of the cycloaddition—that is, the ratio of cis to trans isomers—is profoundly influenced by reaction parameters such as solvent polarity and temperature. Research has shown that these conditions affect the equilibrium and reaction rates of the zwitterionic intermediates, which in turn dictates the final stereochemical composition. organic-chemistry.org

Solvent Effects: The choice of solvent plays a critical role in directing the stereochemical pathway. Nonpolar solvents, such as toluene (B28343), tend to favor the formation of the trans isomer. In contrast, more polar solvents like dichloromethane (B109758) (CH₂Cl₂) generally promote the formation of the cis isomer. This is attributed to the differential stabilization of the zwitterionic intermediates in solvents of varying polarity.

Temperature Effects: Reaction temperature is another key variable for diastereocontrol. Higher temperatures (e.g., refluxing in toluene, ~100-110 °C) often lead to the thermodynamically more stable trans product. researchgate.net Conversely, performing the reaction at lower temperatures (e.g., 0 °C to room temperature) in a polar solvent can kinetically favor the formation of the cis isomer. researchgate.net

The electronic properties of the substituents on both the ketene and the imine also impact the reaction. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow this closure, allowing for isomerization of the intermediate, which leads to a preference for the trans-β-lactam. organic-chemistry.org

| Ketene Precursor | Imine (Ar-CH=N-R) | Base | Solvent | Temperature (°C) | Major Isomer | Reference |

|---|---|---|---|---|---|---|

| Acetoxyacetyl chloride | Ar = C₆H₅, R = 4-MeOC₆H₄ | Triethylamine | Toluene | Reflux | trans | researchgate.net |

| Acetoxyacetyl chloride | Ar = C₆H₅, R = 4-MeOC₆H₄ | Triethylamine | CH₂Cl₂ | 0 | cis | researchgate.net |

| Acetoxyacetyl chloride | Imine from β-tetralone | Triethylamine | CH₂Cl₂ | 0 - RT | cis | researchgate.net |

| Acetoxyacetyl chloride | Ar = 4-FC₆H₄, R = C₆H₅ | Triethylamine | Toluene | 100 | trans | researchgate.net |

The relative configuration of the substituents at the C3 and C4 positions of the azetidinone ring is designated as cis or trans. In the cis isomer, the protons at C3 and C4 are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. The assignment of these configurations is routinely accomplished using ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (JH3-H4) between the C3 and C4 protons is diagnostic of the stereochemistry.

Cis Isomers: Exhibit a larger coupling constant, typically in the range of J = 4.0–5.5 Hz.

Trans Isomers: Show a smaller coupling constant, generally J = 1.5–2.5 Hz.

By optimizing the reaction conditions as described previously, chemists can synthesize this compound with a high diastereomeric ratio (dr), often achieving excellent selectivity for either the cis or trans product. For instance, reactions run in refluxing toluene can yield the trans adduct with complete selectivity, while reactions in dichloromethane at 0 °C can produce the cis isomer, albeit sometimes in lower yields or as part of a mixture. researchgate.net The ability to selectively access either diastereomer is synthetically valuable, as different stereoisomers may be required for various applications.

Chiral Auxiliary-Mediated Asymmetric Induction

To achieve enantioselective synthesis, where one enantiomer is formed in preference to the other, chiral auxiliaries are often employed. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. uwindsor.ca In the context of the Staudinger reaction, the auxiliary can be attached to either the ketene or the imine component to induce facial selectivity during the cycloaddition. organicreactions.orgresearchgate.net

Evans' oxazolidinones are a class of highly effective and widely used chiral auxiliaries developed by David A. Evans. youtube.comwikipedia.org These auxiliaries, derived from readily available amino acids like valine or phenylalanine, can be N-acylated with a ketene precursor. uwindsor.ca The bulky substituent on the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the resulting enolate, directing the approach of the electrophile (the imine) to the opposite, less sterically hindered face. youtube.comwikipedia.org

In the synthesis of β-lactams, an oxazolidinone auxiliary can be attached to the acetyl group that will become the ketene. For example, an N-acyloxazolidinone can be prepared from a derivative of glycolic acid. Upon treatment with a base to form the ketene, the chiral environment created by the auxiliary directs the [2+2] cycloaddition with the imine, leading to the formation of the β-lactam with high diastereoselectivity. researchgate.net This approach has been successful in preparing optically pure 3-hydroxy- and 3-amino-β-lactams. researchgate.net Subsequent cleavage of the auxiliary from the β-lactam nitrogen yields the final enantiomerically enriched product.

For large-scale industrial synthesis, factors such as cost, efficiency, and the ease of recovery of the chiral auxiliary are critical. While Evans' auxiliaries are highly effective, alternative auxiliaries are also employed. Oppolzer's camphorsultam is another powerful chiral auxiliary known for inducing high levels of stereoselectivity in a variety of chemical transformations, including cycloaddition reactions. wikipedia.org

Derived from naturally occurring camphor, both enantiomers of camphorsultam are commercially available. wikipedia.org Its rigid bicyclic structure provides a well-defined chiral environment, leading to highly predictable stereochemical outcomes. The sultam is typically used as an N-acyl derivative, similar to Evans' oxazolidinones. In the context of β-lactam synthesis, an N-glyoxyloyl derivative of the Oppolzer sultam can react with Grignard reagents to form adducts with high diastereoselectivity, demonstrating its utility in controlling stereocenters. icm.edu.pl Its application in cycloaddition reactions makes it a viable and robust alternative for the asymmetric Staudinger reaction. wikipedia.org

The high crystallinity of many sultam derivatives can be a significant advantage in industrial settings, often allowing for purification of the diastereomeric products by simple recrystallization rather than chromatography, which is more costly and less scalable. The high efficiency and predictability associated with Oppolzer's sultam make it a cost-effective and attractive option for the industrial production of chiral intermediates. chiralpedia.com

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure β-lactams, offering high selectivity under mild reaction conditions. Enzymatic kinetic resolution, in particular, has been successfully applied to separate racemic mixtures of this compound and its analogues.

The kinetic resolution of racemic cis-3-acetyloxy-4-phenyl-2-azetidinone is a well-established method to obtain the desired (3R,4S)-enantiomer, a crucial side-chain synthon for the anticancer drug Paclitaxel (B517696). nih.gov This process relies on the stereoselective hydrolysis of the acetate (B1210297) group of one enantiomer by a lipase (B570770), leaving the desired enantiomer intact.

Lipases from Pseudomonas species have proven to be particularly effective for this transformation. For instance, Lipase PS-30 from Pseudomonas cepacia and a lipase from Pseudomonas sp. SC13856 have been used to catalyze the hydrolysis of the undesired (3S,4R)-enantiomer of cis-3-acetyloxy-4-phenyl-2-azetidinone. nih.gov This reaction yields the (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone and the desired (3R,4S)-3-acetyloxy-4-phenyl-2-azetidinone with high reaction yields (over 96%) and excellent optical purities (greater than 99.5%). nih.gov

The efficiency of this resolution is often characterized by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective separation. The use of immobilized enzymes, such as Pseudomonas lipase on polypropylene, allows for repeated use of the biocatalyst for multiple cycles without a significant loss of activity or selectivity, which is a key advantage for industrial applications. nih.gov

| Enzyme | Substrate | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | E-value |

|---|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL) | (±)-cis-3-acetoxy-4-phenyl-2-azetidinone | Aqueous buffer/Toluene | ~50 | >99 | >99 | >200 |

| Pseudomonas fluorescens Lipase (PFL) | (±)-ethyl 3-phenyl-3-hydroxypropanoate | Organic Solvent | 50 | 98 | 99 | >200 |

| Candida antarctica Lipase B (CAL-B) | (±)-trans-flavan-4-ol acetate | THF | 48 | 99 | >99 | >200 |

While isolated enzymes are highly effective, the use of whole-cell biocatalysts presents several advantages for industrial-scale kinetic resolutions. Whole-cell systems contain the enzymes in their natural environment, which can enhance their stability and activity. Furthermore, for reactions requiring cofactors, whole cells possess the necessary machinery for cofactor regeneration, eliminating the need to add expensive cofactors to the reaction medium.

In the context of β-lactam synthesis, whole-cell biocatalysis has been employed for various transformations, including the enantioselective hydrolysis of nitriles and amides to produce chiral azetidine-2-carboxylic acids. researchgate.net For example, Rhodococcus erythropolis cells have been used for the efficient and highly enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. researchgate.net This process involves a nitrile hydratase and a highly R-enantioselective amidase, resulting in the corresponding carboxylic acids and amides with excellent yields and enantiomeric excess (ee) values often exceeding 99.5%. researchgate.net

The application of whole-cell biocatalysis to the kinetic resolution of this compound could offer a more cost-effective and robust manufacturing process by leveraging the inherent advantages of these integrated biological systems.

| Whole-Cell Biocatalyst | Substrate | Transformation | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Rhodococcus erythropolis AJ270 | (±)-1-benzylazetidine-2-carbonitrile | Enantioselective hydrolysis | (R)-1-benzylazetidine-2-carboxylic acid | High | >99.5 |

| E. coli co-expressing AmDH and Nox | (±)-α-methylbenzylamine | Kinetic resolution | (S)-α-methylbenzylamine | ~50 | >99 |

Industrial-Scale Production Techniques

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, safe, and efficient manufacturing processes. Modern approaches such as continuous flow synthesis and process intensification are being explored to meet these demands.

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including β-lactams. nih.gov These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation. The synthesis of β-lactam antibiotics like Cefotaxime and building blocks such as 6-aminopenicillanic acid has been successfully demonstrated in continuous flow systems. nih.gov

For the synthesis of this compound, a continuous flow process could involve the Staudinger reaction, where a ketene is reacted with an imine. In a flow reactor, precise control over reaction temperature, residence time, and stoichiometry can be achieved, potentially leading to improved yields and diastereoselectivity of the desired cis-isomer. The ability to operate at higher temperatures and pressures safely can also accelerate reaction rates.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmaceutical-technology.com In the context of β-lactam production, this can be achieved by integrating multiple reaction and separation steps into a single unit, using novel reactor designs, and applying alternative energy sources.

One key strategy is reactive crystallization, where the synthesis and crystallization of the product occur simultaneously. This has been applied to the enzymatic synthesis of β-lactam antibiotics like ampicillin, where it improves yield and selectivity by removing the product from the reaction medium as it is formed, thus suppressing product hydrolysis. aiche.org For the enzymatic resolution of this compound, a similar strategy could be employed to crystallize the desired enantiomer, thereby shifting the equilibrium and simplifying downstream processing. Combining enzymatic synthesis with continuous manufacturing and crystallization represents a significant step towards more efficient and sustainable production of β-lactam intermediates. aiche.org

Novel Synthetic Routes and Transformations

Beyond the classical Staudinger synthesis, research continues to uncover novel routes to 3-acetyloxy-2-azetidinones and new ways to transform this versatile scaffold into other valuable molecules.

The Staudinger [2+2] cycloaddition between a ketene and an imine remains a cornerstone for the synthesis of the β-lactam ring. Recent advancements have focused on achieving high diastereoselectivity. For instance, the reaction of acetoxyketene (generated in situ from acetoxyacetyl chloride) with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner. nih.gov This approach provides access to novel analogues with potential biological activity. The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions, with lower temperatures generally favoring the formation of the cis-isomer.

Furthermore, the this compound core is a versatile intermediate for further synthetic transformations. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used to introduce other functionalities or to induce further cyclizations. For example, the hydrolysis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones, followed by an intramolecular ring closure via epoxide opening, leads to the formation of novel 3,4-oxolane-fused bicyclic β-lactams. nih.gov These transformations highlight the utility of the 3-acetyloxy-2-azetidinone scaffold in generating diverse and complex molecular architectures.

Oxidation and Reduction Strategies for Functional Group Interconversion

Oxidation and reduction reactions are fundamental for modifying the functional groups at the C-3 position of the 4-phenyl-2-azetidinone core, enabling the synthesis of a variety of analogues from common intermediates. These transformations allow for the conversion of hydroxyl and acetyl groups into ketones and vice versa, providing access to key synthetic precursors.

Oxidation of 3-Hydroxy-β-lactams

A significant oxidative strategy involves the conversion of 3-hydroxy-4-phenyl-2-azetidinone derivatives into the corresponding 4-phenylazetidine-2,3-diones. These diones are versatile intermediates for further functionalization. The Swern oxidation has been effectively employed for this purpose, offering high yields under mild conditions. For instance, enantiopure 3-hydroxy-β-lactams can be oxidized to the corresponding azetidine-2,3-diones without racemization researchgate.net. This method is compatible with various substituents on the nitrogen atom and the phenyl ring.

Common oxidation protocols like the Swern oxidation and the use of Dess-Martin periodinane are preferred due to their mild reaction conditions (room temperature, neutral pH) and tolerance of sensitive functional groups often present in complex molecules. researchgate.netdicp.ac.cnyoutube.com

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enantiopure 3-hydroxy-β-lactam | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Enantiopure azetidine-2,3-dione | High | researchgate.net |

Reduction of Azetidine-2,3-diones

The reduction of the C-3 keto group in 4-phenylazetidine-2,3-diones provides a route back to 3-hydroxy derivatives and allows for the introduction of new substituents. A notable strategy involves a regioselective Grignard reaction at the C-3 keto-group, which introduces an alkyl or aryl substituent and creates a tertiary alcohol. This is followed by a stereoselective reductive removal of the hydroxyl group. This two-step process effectively converts the ketone into a new C-C bond and then reduces the intermediate alcohol, demonstrating a sophisticated functional group interconversion nih.gov.

| Starting Material | Reagents/Conditions | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione | 1. Grignard Reagent (R-MgBr) 2. Reductive removal of hydroxyl group (e.g., via xanthate ester) | cis- and trans-3-Alkyl/Aryl-azetidin-2-ones | Stereoselective reduction | nih.gov |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Modification of the C-4 phenyl ring through electrophilic aromatic substitution (EAS) offers a direct method to introduce a wide range of substituents, thereby altering the electronic and steric properties of the molecule. The feasibility of such reactions depends significantly on the protecting group present on the β-lactam nitrogen, which can influence the reactivity of the aromatic ring.

Halogenation of N-Protected 4-Phenyl-2-azetidinones

Research has demonstrated the successful halogenation of N-protected 4-phenyl-3-(phenylsulfonyl)-2-azetidinones using N-halosuccinimides (NCS, NBS, NIS). These reactions proceed to give 3-halo-3-(phenylsulfonyl)-4-phenylazetidinones in good yields. The stereochemical outcome of the halogenation can be influenced by kinetic versus thermodynamic control. Initially, the reaction often yields the kinetic product where the incoming halogen is trans to the C-4 phenyl group. However, this can equilibrate to the more thermodynamically stable cis-diastereomer upon heating.

The choice of the N-protecting group, such as N-benzoyl or tert-butoxycarbonyl (t-Boc), is crucial as it must be stable to the reaction conditions. The reactions are typically carried out in acetonitrile (B52724) in the presence of a mild base like sodium bicarbonate.

| Substrate | Reagent | Conditions | Product | Isolated Yield | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| N-Benzoyl-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | N-Bromosuccinimide (NBS) | CH3CN, NaHCO3 | 3-Bromo-N-benzoyl-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | 84% | 78:22 |

| N-Benzoyl-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | N-Iodosuccinimide (NIS) | CH3CN, NaHCO3 | 3-Iodo-N-benzoyl-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | 80% | 95:5 |

| N-t-Boc-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | N-Bromosuccinimide (NBS) | CH3CN, NaHCO3 | 3-Bromo-N-t-Boc-4-phenyl-3-(phenylsulfonyl)-2-azetidinone | 78% | 80:20 |

Chemical Transformations and Derivatization Strategies of the 3 Acetyloxy 4 Phenyl 2 Azetidinone Scaffold

Modification of the Acetoxy Group

The acetoxy group at the C-3 position of the azetidinone ring is a key functional handle that can be readily modified. The most common transformation is its hydrolysis to a hydroxyl group, which can then be further derivatized.

Selective Hydrolysis to 3-Hydroxy-2-azetidinones

The selective hydrolysis of the C-3 acetoxy group to yield 3-hydroxy-4-phenyl-2-azetidinone is a well-established and critical transformation. This conversion can be achieved through both chemical and enzymatic methods, with enzymatic approaches often favored for their high stereoselectivity.

Enzymatic Hydrolysis:

Lipases are frequently employed for the stereoselective hydrolysis of racemic cis-3-acetyloxy-4-phenyl-2-azetidinone. researchgate.net This enzymatic resolution is highly efficient in separating the desired enantiomer. For instance, Lipase (B570770) PS-30 from Pseudomonas cepacia and a lipase from Pseudomonas sp. SC13856 have been shown to selectively hydrolyze the undesired (3S)-enantiomer, leaving the desired (3R)-(+)-acetate, a key intermediate for the synthesis of paclitaxel (B517696). researchgate.net This process can achieve high yields (>96%) and excellent optical purities (>99.5%). researchgate.net The use of immobilized lipases further enhances the practicality of this method, allowing for repeated use without significant loss of activity. researchgate.net

Chemical Hydrolysis:

Chemical hydrolysis offers a more direct, albeit typically non-stereoselective, route to 3-hydroxy-2-azetidinones. Basic conditions are commonly used to effect this transformation. For example, treatment of 3-acetoxy-2-azetidinones with lithium hydroxide (B78521) (LiOH) can efficiently yield the corresponding 3-hydroxy derivatives. orientjchem.org Similarly, potassium carbonate-mediated acetate (B1210297) hydrolysis has been successfully employed. nih.gov Another approach involves the use of hydrazine, which can also facilitate the hydrolysis of the acetoxy group. orientjchem.org

| Method | Reagent/Enzyme | Selectivity | Key Features |

| Enzymatic | Lipase PS-30 (Pseudomonas cepacia) | Stereoselective | High yield and optical purity of the desired (3R)-enantiomer. researchgate.net |

| Enzymatic | BMS Lipase (Pseudomonas sp. SC13856) | Stereoselective | Efficient hydrolysis of the undesired (3S)-enantiomer. researchgate.net |

| Chemical | Lithium Hydroxide (LiOH) | Generally non-stereoselective | Effective for complete hydrolysis to the 3-hydroxy derivative. orientjchem.org |

| Chemical | Potassium Carbonate (K2CO3) | Generally non-stereoselective | Used in the synthesis of bicyclic β-lactams. nih.gov |

| Chemical | Hydrazine (N2H4) | Generally non-stereoselective | An alternative chemical method for deacetylation. orientjchem.org |

Subsequent Derivatization of the Hydroxyl Group

The resulting 3-hydroxy-4-phenyl-2-azetidinone is a versatile intermediate for further functionalization. The hydroxyl group can undergo a variety of reactions, including oxidation and substitution, to generate a diverse range of derivatives.

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, forming an azetidine-2,3-dione. This transformation is typically achieved using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). nih.gov

O-Acylation and Silylation: The hydroxyl group can be acylated to introduce different ester functionalities or protected with silyl (B83357) groups like triethylsilyl (TES) to facilitate subsequent reactions. For instance, (3R,4S)-1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone is a known derivative.

Oxa-Michael Addition: The hydroxyl group can participate in oxa-Michael addition reactions with acetylenic esters in the presence of a base. This reaction leads to the formation of 1,3,4-trisubstituted-2-azetidinones, which are valuable synthons for more complex heterocyclic compounds. mdpi.com

Reactions Involving the Azetidinone Ring System

The strained four-membered azetidinone ring is susceptible to various transformations, including ring-opening reactions and functionalization at the ring nitrogen.

Ring-Opening Reactions and Their Controlled Manipulation

The cleavage of the β-lactam ring is a significant reaction pathway, providing access to β-amino acids and their derivatives. The control of this ring-opening is crucial for its synthetic utility.

Nucleophilic attack at the carbonyl carbon of the β-lactam is a common mode of ring-opening. For example, treatment with alkoxides can lead to the formation of β-amino acid esters. This strategy is notably employed in the synthesis of the paclitaxel side chain, where the stereochemistry of the starting β-lactam dictates the stereochemistry of the final product. The reaction of 3-oxygenated-4-phenyl-β-lactams with alkoxides is a key step in delivering the correct stereochemistry of the phenylisoserine (B1258129) side chain.

Furthermore, the C3-C4 bond of the azetidinone ring can be cleaved under certain conditions. For instance, the reaction of 3-oxo-β-lactams with primary amines can lead to ethanediamides through an unprecedented C3-C4 ring opening, depending on the substituents on the β-lactam ring. nih.gov

Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the azetidinone ring can be functionalized with a wide variety of substituents, which significantly influences the chemical and biological properties of the resulting molecule.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring and simultaneously introducing a substituent on the nitrogen atom. By choosing the appropriate imine, a diverse array of N-substituted 3-acetyloxy-4-phenyl-2-azetidinones can be prepared.

Common N-substituents include:

Aryl groups: For example, 1-aryl-3,4-diphenyl-2-azetidinones have been synthesized. mdpi.com

Alkyl groups: N-alkylated azetidinones are also readily accessible.

Protecting groups: The nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) to allow for selective reactions at other positions of the molecule. orientjchem.org

Complex functionalities: The nitrogen can be linked to other bioactive moieties, as seen in the synthesis of hybrid molecules.

The removal of certain N-substituents, such as the N-(4-methoxyphenyl) group using cerium ammonium (B1175870) nitrate (B79036) (CAN), allows for further derivatization at the nitrogen position. orientjchem.org

Diversification through Substitutions on the Phenyl Ring

The phenyl ring at the C-4 position of the azetidinone scaffold provides another site for diversification, allowing for the modulation of the molecule's properties.

Electrophilic aromatic substitution reactions can be performed on the phenyl ring to introduce various functional groups. nih.gov The nature and position of these substituents can have a significant impact on the biological activity of the final compound. For example, the synthesis of 1-(4-fluorophenyl)-3(R)-[3(S)-hydroxy-3-(4-fluorophenyl)propyl)]-4(S)-(4-hydroxyphenyl)-2-azetidinone, an intermediate for cholesterol absorption inhibitors, highlights the importance of substitution on the phenyl ring. google.com

Furthermore, the starting materials for the synthesis of the azetidinone can be chosen to already contain a substituted phenyl ring. For instance, imines derived from substituted benzaldehydes can be used in the Staudinger reaction to directly incorporate a modified phenyl group at the C-4 position. This approach allows for the synthesis of a wide range of derivatives with different substitution patterns on the phenyl ring.

| Section | Transformation | Reagents/Methods | Resulting Structure |

| 3.1.1 | Selective Hydrolysis | Lipases, LiOH, K2CO3 | 3-Hydroxy-4-phenyl-2-azetidinone |

| 3.1.2 | Hydroxyl Derivatization | PCC, DMP, Acyl Halides, Silylating Agents | 3-Keto, 3-Acyloxy, 3-Silyloxy derivatives |

| 3.2.1 | Ring-Opening | Alkoxides, Primary Amines | β-Amino acid derivatives, Ethanediamides |

| 3.2.2 | N-Substitution | Staudinger Synthesis (various imines) | N-Aryl, N-Alkyl, N-Protected azetidinones |

| 3.3 | Phenyl Ring Substitution | Electrophilic Aromatic Substitution | Derivatives with substituted phenyl rings |

Applications of 3 Acetyloxy 4 Phenyl 2 Azetidinone As a Key Synthetic Intermediate

Precursor in Taxane (B156437) Derivatives Synthesis (e.g., Paclitaxel (B517696), Docetaxel)

The most prominent application of 3-acetyloxy-4-phenyl-2-azetidinone is as a crucial chiral building block in the semi-synthesis of paclitaxel (Taxol) and its analog docetaxel (B913) (Taxotere), both of which are widely used anticancer drugs. annualreviews.orgtcichemicals.com The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of economically viable semi-synthetic routes. These routes typically involve the coupling of a protected baccatin (B15129273) III core, which can be isolated in larger quantities from renewable sources like the needles of yew species, with a synthetically prepared C-13 side chain. acs.orgresearchgate.net this compound serves as a key precursor to this essential side chain. tcichemicals.comnih.govresearchgate.net

Strategic Role in C-13 Side-Chain Elaboration

The synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of paclitaxel is a critical step in its semi-synthesis. acs.orgresearchgate.net The (3R,4S)-enantiomer of this compound is the desired stereoisomer for this purpose. nih.gov The azetidinone ring provides a robust framework to control the stereochemistry at the C2' and C3' positions of the final side chain. The synthesis involves the opening of the β-lactam ring under specific conditions to generate the required phenylisoserine (B1258129) derivative, which is then coupled to the C-13 hydroxyl group of a protected baccatin III molecule. This strategic use of the azetidinone intermediate has been pivotal in making paclitaxel and its derivatives more accessible for clinical use.

Chemoenzymatic Pathways to Taxane Side Chains

Chemoenzymatic methods have been developed to produce the optically pure this compound required for taxane synthesis. nih.govacs.org These processes often utilize lipases for the kinetic resolution of a racemic mixture of cis-3-acetyloxy-4-phenyl-2-azetidinone. nih.govcore.ac.uk For instance, lipases such as those from Pseudomonas cepacia (Lipase PS-30) and Pseudomonas sp. can selectively hydrolyze the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-acetate in high enantiomeric purity. nih.gov This enzymatic approach offers high stereoselectivity and can be performed under mild conditions, making it an attractive and scalable method for producing this key taxane side-chain precursor. nih.govresearchgate.net

Building Block for Carbapenem (B1253116) and Penem (B1263517) Antibiotics

The 2-azetidinone core is the defining structural feature of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and penems. researchgate.netresearchgate.net Consequently, derivatives of this compound are valuable intermediates in the synthesis of novel carbapenem and penem antibiotics. nih.gov The synthesis of these antibiotics often involves the stereocontrolled construction of the bicyclic ring system, and the pre-existing azetidinone ring of the starting material provides a significant advantage. koreascience.kr For example, (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone is a key intermediate for the synthesis of thienamycin (B194209) and other carbapenem analogs. researchgate.net The acetoxy group at the C-4 position is a good leaving group, facilitating the introduction of various substituents required for biological activity.

Intermediate for Ezetimibe (B1671841) Analogs and Cholesterol Absorption Inhibitors

The versatility of the 2-azetidinone scaffold extends to the synthesis of non-antibiotic therapeutic agents. Notably, it serves as an intermediate in the preparation of ezetimibe analogs. annualreviews.org Ezetimibe is a cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine. researchgate.net The synthesis of ezetimibe and its analogs often involves the construction of a substituted azetidinone ring. A formal synthesis of ezetimibe has been reported utilizing a Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction to form the 2-azetidinone core. researchgate.net The ability to functionalize the azetidinone ring at various positions allows for the creation of a library of ezetimibe analogs for structure-activity relationship studies, aiming to develop more potent and selective cholesterol absorption inhibitors.

Utility in Peptidomimetic Design and Non-Natural Amino Acid Synthesis

The constrained conformation of the β-lactam ring makes this compound and its derivatives useful scaffolds in peptidomimetic design. acs.org Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The azetidinone ring can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. Furthermore, the opening of the β-lactam ring provides a route to synthesize non-natural β-amino acids, which are valuable building blocks for the synthesis of modified peptides and other biologically active compounds. acs.org The synthesis of dipeptidic 4-phenyl β-lactams has been achieved through the reaction of chiral imines with phthalimidoacetyl chloride. mdpi.com

Integration into Hybrid Molecules for Enhanced Bioactivity

To enhance the biological activity and overcome drug resistance, there is a growing interest in the synthesis of hybrid molecules that combine two or more pharmacophores. mdpi.comnih.gov The 2-azetidinone moiety from compounds like this compound is a popular component in the design of such hybrids. mdpi.com For instance, hybrid molecules incorporating a β-lactam ring and other heterocyclic systems, such as triazoles, have been synthesized and evaluated for their antibacterial activity. researchgate.net The rationale behind this approach is that the resulting hybrid molecule may exhibit a broader spectrum of activity or a novel mechanism of action. The synthesis of 3-chloro-1-ureido-2-azetidinones and 4-aryl-3-chloro-1-tosyl-2-azetidin-ones are examples of efforts to create hybrid compounds with potentially enhanced bioactivity. mdpi.com

Biological Activity and Mechanistic Insights of 3 Acetyloxy 4 Phenyl 2 Azetidinone and Its Analogs

Enzyme Inhibition Potential

Beyond their antiproliferative effects, derivatives of 3-Acetyloxy-4-phenyl-2-azetidinone have also been investigated for their ability to inhibit specific enzymes, opening up other avenues for their therapeutic application.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH is a therapeutic strategy for managing pain and anxiety. researchgate.net The β-lactam motif has been explored for its potential to inhibit FAAH. ucl.ac.be

A library of β-lactams derived from (3R,4R)-3-[(R)-1'-(t-butyldimethylsilyloxy)-ethyl]-4-acetoxy-2-azetidinone was synthesized and evaluated for their ability to inhibit human FAAH (hFAAH). ucl.ac.be Many of these compounds were found to be selective inhibitors of hFAAH over another related enzyme, human monoacylglycerol lipase (B570770) (hMGL), with some exhibiting IC50 values in the nanomolar range (5-14 nM). ucl.ac.beacs.org Docking analyses suggest a reversible mechanism of inhibition for these β-lactam compounds. ucl.ac.be Another study on 3-alkenyl-2-azetidinones also reported micromolar inhibition of FAAH, further supporting the potential of the β-lactam scaffold in designing FAAH inhibitors. nih.gov

| Compound/Analog Type | Target Enzyme | Potency (IC₅₀) | Selectivity | Reference(s) |

| β-Lactams from (3R,4R)-4-acetoxy-2-azetidinone derivative | Human Fatty Acid Amide Hydrolase (hFAAH) | 5-14 nM (for best representatives) | Selective vs. hMGL | ucl.ac.beacs.org |

| 3-Alkenyl-2-azetidinones | Human Fatty Acid Amide Hydrolase (hFAAH) | Micromolar range (e.g., 4.5 µM for one compound) | Good selectivity vs. MGL | nih.gov |

Interaction with Bacterial Enzymes for Cell Wall Synthesis

The primary mechanism by which β-lactam compounds, the class to which this compound belongs, exert their antibacterial effect is through the inhibition of bacterial cell wall synthesis. nih.gov This process is critical for bacterial survival, providing structural integrity and protection from osmotic stress. nih.gov Mammalian cells lack a cell wall, making this pathway an ideal target for selective toxicity. nih.gov

The key targets of β-lactam compounds are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). lookchem.com These enzymes, which are membrane-bound transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is the major component of the bacterial cell wall. PBPs catalyze the cross-linking of peptide chains, a reaction that provides the cell wall with its strength and rigidity. lookchem.comglobalresearchonline.net

Azetidinone-based molecules operate by acting as mechanism-based inhibitors. lookchem.com The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. This allows the azetidinone to enter the active site of the PBP, where the nitrogen of a serine residue attacks the carbonyl carbon of the β-lactam ring. This reaction opens the ring and leads to the formation of a stable, covalent acyl-enzyme adduct. lookchem.com This irreversible acylation inactivates the PBP, preventing it from carrying out its cross-linking function. lookchem.comnih.gov The inhibition of peptidoglycan synthesis weakens the cell wall, ultimately leading to cell lysis and bacterial death. lookchem.com The search for novel inhibitors of PBPs continues to be an active area of research, with modifications to the azetidinone scaffold aiming to improve efficacy against resistant strains. mdpi.com

Antimicrobial Properties (Antibacterial, Antifungal)

The 2-azetidinone core is a well-established pharmacophore for antimicrobial agents. lookchem.comrjptonline.org Derivatives of this scaffold have been extensively explored for their antibacterial and antifungal activities. researchgate.netresearchgate.netacademicjournals.orgjapsonline.com The biological activity is closely linked to the chemical reactivity of the β-lactam skeleton and the nature of the substituents at various positions on the ring. researchgate.net Even minor alterations to the substitution pattern can have a major impact on the antimicrobial potency and spectrum. researchgate.net Numerous studies have focused on synthesizing and evaluating novel azetidinone analogs to discover compounds with enhanced activity against pathogenic microbes. lookchem.comresearchgate.netjapsonline.com

Analogs of this compound have been evaluated against a range of Gram-positive and Gram-negative bacteria. The substitution patterns on the azetidinone ring significantly influence the spectrum and potency of antibacterial activity.

Some 1,3,4-triaryl-2-azetidinone derivatives have demonstrated remarkable activity against Pseudomonas aeruginosa. teb.org.trresearchgate.net In contrast, certain phenothiazine-containing azetidinones showed no zone of inhibition against P. aeruginosa or Escherichia coli. academicjournals.org The antibacterial activity of various analogs is often tested against common laboratory strains. For instance, some 1H-imidazoles containing azetidinone derivatives showed potent activity against E. coli and P. aeruginosa, as well as against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, various 3-chloro-2-azetidinone derivatives have been screened against S. aureus, Bacillus subtilis, P. aeruginosa, and E. coli, showing moderate to good activity. japsonline.comresearchgate.net

The following table summarizes the observed antibacterial activity of various 2-azetidinone analogs.

| Bacterial Strain | Compound Type/Analog | Observed Activity | Citation |

| Staphylococcus epidermidis | 1H-imidazole/azetidinone hybrids | Potent activity (IC₅₀ of 1.4 μM for one analog) | nih.gov |

| Pseudomonas aeruginosa | 1,3,4-Triaryl-2-azetidinones | Remarkable activity for some analogs | teb.org.trresearchgate.net |

| Phenothiazine-azetidinone derivatives | No zone of inhibition | academicjournals.org | |

| 3-Chloro-2-azetidinone derivatives | Moderate activity | japsonline.comresearchgate.net | |

| 1H-imidazole/azetidinone hybrids | Potent activity (MIC values as low as 55 nM for one analog) | nih.gov | |

| Escherichia coli | Phenothiazine-azetidinone derivatives | No zone of inhibition | academicjournals.org |

| 3-Chloro-2-azetidinone derivatives | Moderate to good activity | japsonline.comresearchgate.net | |

| 1H-imidazole/azetidinone hybrids | Potent activity (MIC values as low as 8 nM for one analog) | nih.gov | |

| Bacillus subtilis | Phenothiazine-azetidinone derivatives | Good activity | academicjournals.org |

| N-substituted-3-chloro-4-dithiocarbamato azetidin-2-ones | Significant activity | globalresearchonline.net | |

| 3-Chloro-2-azetidinone derivatives | Moderate to good activity | japsonline.com |

In addition to antibacterial effects, various 2-azetidinone analogs have been investigated for their antifungal properties. Studies have shown that certain derivatives exhibit inhibitory activity against pathogenic fungi, including species of Aspergillus.

For example, a series of 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones were screened for antifungal activity. lookchem.com Several compounds in this series demonstrated inhibitory effects against Aspergillus niger, with minimum inhibitory concentration (MIC) values of 2000 µg/ml. lookchem.com Similarly, other synthesized azetidinone derivatives have shown good antifungal activity against Aspergillus species. academicjournals.org In another study, novel β-lactams were screened in-vitro against both Aspergillus niger and Aspergillus flavus and were found to exhibit good antimicrobial activity. researchgate.net

The table below summarizes the antifungal activity of selected 2-azetidinone analogs.

| Fungal Strain | Compound Type/Analog | Observed Activity (MIC) | Citation |

| Aspergillus niger | 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones | Moderate activity (MIC = 2000 µg/ml) | lookchem.com |

| Phenothiazine-azetidinone derivatives | Good activity | academicjournals.org | |

| 4-(3-chloro-1-(4-substituted-phenyl)-4-oxoazetidin-2-yl)-2-methoxyphenyl-acetate derivatives | Good activity observed | researchgate.net | |

| Phenyl substituted 3-chloro 2-azetidinones | Good activity (MIC = 0.78 µg/mL for one analog) | researchgate.net | |

| Aspergillus flavus | 4-(3-chloro-1-(4-substituted-phenyl)-4-oxoazetidin-2-yl)-2-methoxyphenyl-acetate derivatives | Good activity observed | researchgate.net |

| 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones (related heterocycles) | Excellent activity for some analogs | nih.gov |

Anti-inflammatory Potential

Beyond their antimicrobial effects, 2-azetidinone derivatives have garnered interest for their potential as anti-inflammatory agents. researchgate.netlookchem.comglobalresearchonline.net Inflammation is a complex biological response, and various molecular targets are involved in its pathways. The structural diversity of azetidinone analogs allows for the potential to interact with enzymes or receptors that mediate inflammation.

Studies on the related compound (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone indicate that its specific chirality may enhance its interaction with biological targets, suggesting potential for the development of new anti-inflammatory drugs. Research into other azetidinone derivatives has shown promising results; for example, certain 4-spiro-fused-3-acetoxy-2-azetidinones were evaluated for anti-inflammatory activity, with one analog demonstrating greater potency than the well-known corticosteroid dexamethasone. mdpi.com However, not all azetidinone analogs show this activity; a series of novel phenothiazine-based azetidinones were evaluated but did not exhibit promising anti-inflammatory effects. academicjournals.org This highlights the critical role that specific structural substitutions play in determining the biological activity profile of these compounds. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 3 Acetyloxy 4 Phenyl 2 Azetidinone Analogs

Influence of the Acetoxy Group on Biological Activity

The 3-acetoxy group plays a pivotal role in the biological activity of 2-azetidinone compounds. In some instances, the acetoxy moiety itself contributes to the molecule's efficacy. For example, studies on flavone (B191248) derivatives have shown that acetoxy esters exhibit substantially higher antimicrobial activity compared to their corresponding hydroxy analogs. researchgate.net

Conversely, the acetoxy group can also serve as a crucial leaving group in enzymatic reactions or as a precursor for the active form of a molecule. The enzymatic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone to its corresponding (S)-(-)-alcohol is a key stereoselective step in the synthesis of the anticancer drug paclitaxel (B517696). nih.gov This transformation highlights the importance of the acetoxy group in facilitating the production of chiral intermediates. nih.govresearchgate.net Lipases, such as those from Pseudomonas cepacia, are often employed for this stereoselective hydrolysis. nih.gov

Impact of Substituents on the Phenyl Group at C-4

The substitution pattern on the C-4 phenyl ring significantly modulates the biological activity of 3-acetyloxy-4-phenyl-2-azetidinone analogs. The steric and electronic properties of these substituents, as well as their position on the aromatic ring, are determining factors. researchgate.net

The nature of the substituent at the C-4 position, whether aromatic, heterocyclic, or aliphatic, has a profound effect on the biological profile of azetidinone derivatives. For instance, in the context of cholesterol absorption inhibitors, compounds with a substituted phenyl group at the C-4 position are preferred. google.com The presence of an arylthio group at C-4 has been shown to be essential for the antimicrobial activity of a novel class of monocyclic β-lactams. nih.gov

Kinetic resolution studies using lipase (B570770) from Arthrobacter sp. have demonstrated effective synthesis of cis-(3R,4S)-3-acetoxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone and its analogs where the C-4 phenyl group is replaced by heterocyclic rings like 2-furanyl and 2-thienyl, or an aliphatic t-butyl group. researchgate.net This indicates that a variety of substituents can be accommodated at this position, leading to potentially diverse biological activities. researchgate.net

The position of substituents on the C-4 aryl ring is a critical determinant of biological activity. For hypocholesterolemic agents, a para-substituted phenyl group at C-4 is often preferred, with halogens being a common choice for the substituent. google.comgoogle.com

Structure-activity relationship studies have revealed that the anti-inflammatory activity of certain β-lactam derivatives can be significantly altered by the electronic nature of the para-substituent. For example, the replacement of a p-chlorophenyl group at C-4 with a p-nitrophenyl group led to a substantial decrease in anti-inflammatory activity. mdpi.com In other cases, ortho-substituted phenyl hybrids have demonstrated the highest activity. mdpi.com However, some studies on 1-(substituted phenyl)-4-(substituted styryl)-2-azetidinones have found that antimicrobial activity is not significantly influenced by the substituents on the ring. researchgate.net

The following table summarizes the impact of C-4 phenyl substituents on the biological activity of 2-azetidinone analogs.

| Substituent at C-4 Phenyl Ring | Position | Effect on Biological Activity | Reference(s) |

| Halogen | para | Preferred for hypocholesterolemic activity | google.comgoogle.com |

| Nitro | para | Decreased anti-inflammatory activity compared to chloro | mdpi.com |

| Chloro | ortho | Higher activity in some series | mdpi.com |

| Various | Not specified | Not significantly influenced antimicrobial activity in some series | researchgate.net |

Role of Substituents at N-1 and C-3

Substituents at the N-1 and C-3 positions of the 2-azetidinone ring are also crucial in defining the biological activity of these compounds. nih.gov The reactivity of the β-lactam ring and its interaction with biological targets are highly dependent on the nature of these groups. rjptonline.org

The substituent on the nitrogen atom (N-1) can significantly modulate activity. For instance, in a series of antimicrobial β-lactams, the N-1 substituent was found to be a key factor influencing their efficacy. nih.gov Similarly, for anticancer β-lactam derivatives, p-methoxy, p-tolyl, and p-chlorophenyl groups on the N-1 nitrogen enhanced activity against a colon cancer cell line. mdpi.com

The C-3 position is another critical site for modification. The introduction of a vinyl substituent at C-3 in some analogs was explored to understand its effect on biological activity. nih.gov Various other groups at C-3, such as methoxy, benzyloxy, amino, and phenoxy, have been shown to influence the stereochemical outcome of reactions and the biological profile of the resulting compounds. mdpi.com

The table below outlines the influence of substituents at N-1 and C-3 on the biological activity of 2-azetidinone analogs.

| Position | Substituent | Effect on Biological Activity | Reference(s) |

| N-1 | p-methoxyphenyl, p-tolyl, p-chlorophenyl | Enhanced anticancer activity | mdpi.com |

| N-1 | Various | Influences antimicrobial activity | nih.gov |

| C-3 | Vinyl | Investigated for its effect on biological activity | nih.gov |

| C-3 | Methoxy, Benzyloxy, Amino, Phenoxy | Influences stereochemistry and biological profile | mdpi.com |

Stereochemical Requirements for Biological Activity

The stereochemistry of the 2-azetidinone ring is a fundamental determinant of its biological activity. The relative configuration of the substituents at C-3 and C-4, as well as the absolute configuration of the chiral centers, can lead to significant differences in potency and selectivity. mdpi.com

For many biologically active β-lactams, a cis configuration between the substituents at C-3 and C-4 is preferred. For example, in the synthesis of intermediates for paclitaxel, only the cis-isomer was produced when the C-4 substituent was an aromatic group. researchgate.net The stereoselective enzymatic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone is a testament to the importance of this specific stereoisomer. nih.gov

However, in some cases, the trans-isomers have also demonstrated potent biological activity. Certain trans-3-hydroxy-β-lactams have shown strong inhibition of tubulin assembly and potent activity against cancer cell lines. mdpi.com A series of 3-vinyl-β-lactams were synthesized exclusively as the trans-isomer and exhibited significant antiproliferative effects. nih.gov In these trans compounds, the two aryl rings at N-1 and C-4 can adopt a pseudo-cis arrangement, which may be important for their biological function. nih.gov

The determination of the absolute configuration at C-3 and C-4 is crucial for understanding the SAR of these compounds. mdpi.com X-ray crystallography is a definitive method for establishing the stereochemistry of these molecules. mdpi.com

The following table summarizes the stereochemical requirements for the biological activity of 2-azetidinone analogs.

| Stereochemistry | Biological Relevance | Reference(s) |

| cis-(3R,4S) | Key intermediate for paclitaxel synthesis | researchgate.net |

| cis | Often preferred for biological activity | researchgate.net |

| trans | Potent inhibitors of tubulin assembly and anticancer agents | mdpi.com |

| trans | Antiproliferative effects in 3-vinyl-β-lactams | nih.gov |

| pseudo-cis | Possible conformation in active trans-isomers | nih.gov |

Computational and Theoretical Investigations of 3 Acetyloxy 4 Phenyl 2 Azetidinone

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.

Tubulin: The β-lactam scaffold is a key feature of compounds designed to interact with the colchicine-binding site of tubulin, a critical protein involved in microtubule dynamics and a target for anticancer drugs. Docking simulations of β-lactam analogues have been performed to predict their binding conformations within this site. For instance, docking studies on 3-vinyl-β-lactams have indicated potential binding conformations in the colchicine (B1669291) domain of tubulin, helping to explain their antiproliferative activity nih.gov. Similarly, 1,4-diaryl-2-azetidinones, which share structural similarities with 3-acetyloxy-4-phenyl-2-azetidinone, have been shown to inhibit tubulin polymerization, and docking studies support their interaction with the colchicine binding site researchgate.net. These studies suggest that this compound could adopt a conformation within the tubulin binding pocket that allows its aryl substituents to interact with key residues, similar to other β-lactam-based tubulin inhibitors.

Fatty Acid Amide Hydrolase (FAAH): The β-lactam motif has also been investigated as a potential inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase involved in the degradation of endocannabinoids ucl.ac.beresearchgate.net. Docking analyses of various β-lactam derivatives into the active site of FAAH have been conducted to propose a mechanism of inhibition ucl.ac.beacs.org. These simulations are crucial in understanding how the β-lactam ring and its substituents orient themselves to interact with the catalytic triad (B1167595) (Ser-Ser-Lys) of the enzyme ucl.ac.betandfonline.com. For libraries of β-lactams, docking studies have helped to rationalize their inhibitory potencies and selectivity against FAAH ucl.ac.beacs.org.

The stability of the ligand-enzyme complex is governed by various non-covalent interactions. For β-lactam derivatives, hydrogen bonding and π-π stacking are critical for their binding affinity.

Hydrogen Bonding: The acetoxy group at the C3 position and the carbonyl group of the β-lactam ring of this compound are potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. Docking studies of related compounds have highlighted the importance of these interactions. For example, the 4-methoxyphenyl (B3050149) group in some 2-azetidinone derivatives enhances hydrogen-bonding interactions, which is critical for their activity against targets like tubulin . In studies of coumarin-triazole hybrids targeting tubulin, hydrogen bonds were observed with residues such as Asn329, Tyr224, and Lys352 mdpi.com.

π-π Stacking: The phenyl group at the C4 position is capable of engaging in π-π stacking interactions with aromatic residues within the enzyme's binding pocket. The strength of these interactions can significantly influence the biological activity. For example, stronger antimicrobial activity in certain 4-aryl substituted 2-azetidinones is attributed to aromatic π-π stacking, among other interactions . Conversely, a weak π-π interaction between the lactam ring and the active sites of an enzyme has been linked to decreased anti-inflammatory activity in some β-lactam-anthraquinone hybrids mdpi.com.

| Interaction Type | Potential Interacting Groups on Compound | Key Enzyme Residues (Examples from related compounds) |

| Hydrogen Bonding | Acetoxy group (C3), Carbonyl group (C2), N-H group (N1) | Asn329, Tyr224, Lys352 (Tubulin) mdpi.com |

| π-π Stacking | Phenyl group (C4) | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket |

Homology Modeling for Enzyme Interaction Studies

When the crystal structure of a target enzyme is not available, homology modeling can be used to build a three-dimensional model of the protein using the known structure of a homologous protein as a template. This model can then be used for molecular docking studies.

This approach has been particularly relevant for studying the interaction of β-lactams with human FAAH (hFAAH). Several studies have utilized a homology model of hFAAH to perform docking analyses and propose a reversible mechanism of inhibition for β-lactam derivatives ucl.ac.beresearchgate.netacs.org. The development and use of a new model of hFAAH allowed for the docking of promising azetidinone compounds to understand their structure-activity relationships ucl.ac.be. These models are crucial for predicting how compounds like this compound might bind to FAAH, guiding the design of more potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules.

A study on optically active trans-β-lactams with structures related to this compound employed DFT calculations at the B3LYP/6-31G* level to determine various physicochemical and quantum parameters heteroletters.org. These calculations are vital for understanding the molecule's reactivity and potential interactions.

Calculated Physicochemical and Quantum Parameters for Related trans-β-Lactams heteroletters.org

| Parameter | Description | Value Range for Related Isomers |

|---|---|---|

| Dipole Moment (D) | A measure of the molecule's overall polarity. | 4.34 - 7.0 |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~5.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~1.6 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | ~3.9 |

| Global Hardness (η) (eV) | Resistance to change in electron distribution. | ~1.97 |

| Global Softness (σ) | The reciprocal of hardness; indicates reactivity. | ~0.25 |

| Electronegativity (χ) (eV) | The power of an atom to attract electrons. | 3.55 - 3.6 |

| Chemical Potential (μ) | The negative of electronegativity. | -3.95 - -3.94 |

| Global Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | ~3.9 |

Data adapted from a study on optically active trans-β-lactams with acetoxy and phenyl groups. The values provide an estimation of the electronic properties of this compound.

These parameters are crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the reactive sites of the molecule for nucleophilic or electrophilic attack heteroletters.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 3-Acetyloxy-4-phenyl-2-azetidinone, the IR spectrum provides definitive evidence for its key structural features, particularly the strained β-lactam ring and the ester group.

The most characteristic absorption is that of the β-lactam carbonyl (C=O) group. Due to the significant ring strain in the four-membered azetidinone ring, this carbonyl stretching vibration appears at a notably high frequency, typically in the range of 1730–1760 cm⁻¹. researchgate.netlibretexts.org This is a hallmark of the β-lactam structure and distinguishes it from less strained cyclic or acyclic amides.

Another prominent feature is the carbonyl stretch of the acetyloxy group's ester functionality, which is expected to absorb in the 1735-1750 cm⁻¹ region. This peak may overlap with the β-lactam carbonyl band, potentially appearing as a broadened peak or a shoulder. The presence of the ester is further confirmed by a strong C-O stretching vibration between 1200 and 1250 cm⁻¹.

Other significant absorptions include those for the aromatic phenyl group, with C=C stretching vibrations around 1600 and 1500 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching from the acetyl methyl group and the azetidinone ring protons typically appear just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| β-Lactam Carbonyl (C=O) | Stretch | 1730 - 1765 | Strong |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | ~1600 and ~1500 | Medium |

| Ester C-O | Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (ring and methyl) | Stretch | 2850 - 3000 | Medium |

| Lactam C-N | Stretch | 1350 - 1380 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry.

For this compound, which contains two chiral centers at the C3 and C4 positions, single-crystal X-ray diffraction analysis would yield a complete structural model. This analysis would confirm the cis or trans relationship between the acetyloxy and phenyl substituents. For a specific enantiomer, the analysis establishes the absolute configuration (e.g., (3R,4S) or (3S,4R)) without ambiguity.

The crystallographic data also reveal detailed conformational information, such as:

Ring Planarity: While often depicted as flat, the azetidinone ring can exhibit slight puckering. X-ray analysis quantifies this deviation from planarity. globalresearchonline.net

Bond Lengths and Angles: The analysis provides precise measurements of all bond lengths and angles. The C=O bond length in the strained β-lactam ring is of particular interest to chemists studying its reactivity. globalresearchonline.net

Torsional Angles: These define the spatial orientation of the phenyl and acetyloxy substituents relative to the azetidinone ring.

Intermolecular Interactions: The crystal packing arrangement is revealed, showing intermolecular forces such as hydrogen bonds or π-stacking that stabilize the crystal lattice.

While a specific crystal structure for this compound is not detailed here, a typical analysis would produce the data shown in the illustrative table below.

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.9 Å, b = 11.0 Å, c = 14.8 Å |

| α = 90°, β = 98.6°, γ = 90° | |

| Volume (V) | 900 ų |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | < 0.05 |

Vibrational Optical Activity (VOA) Spectroscopy (VCD, VROA) for Chirality and Conformation

Vibrational Optical Activity (VOA) spectroscopy encompasses Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA). These chiroptical techniques measure the differential interaction of chiral molecules with left versus right circularly polarized infrared light (for VCD) or Raman scattered light (for VROA). wikipedia.orgwikipedia.org They are exceptionally sensitive to the three-dimensional structure of molecules in solution, providing valuable information on both absolute configuration and conformational equilibria. researchgate.netnih.gov

Unlike X-ray crystallography, which analyzes molecules in the static solid state, VOA techniques probe the molecular structure in the solution phase, which is often more relevant to biological activity or chemical reactivity. The experimental VCD or VROA spectrum of a chiral molecule like this compound is a unique fingerprint of its stereostructure.

The standard methodology involves:

Experimental Measurement: Recording the VCD or VROA spectrum of the compound in a suitable solvent.

Computational Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the theoretical VCD and VROA spectra for all possible stereoisomers (e.g., (3R,4S) and (3S,4R)) and their low-energy conformers. researchgate.netnih.gov

Spectral Comparison: The experimental spectrum is compared to the computed spectra. A definitive match allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

For this compound, VOA would be particularly useful for confirming the absolute stereochemistry and for studying the preferred orientation (conformation) of the phenyl and acetyloxy groups in solution, providing a powerful complement to solid-state X-ray data. acs.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This combustion analysis provides a direct measure of the compound's elemental composition, which is used to verify its empirical formula and support its proposed molecular formula.

For a sample of this compound, the experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C₁₁H₁₁NO₃. A close agreement between the experimental and theoretical values (typically within ±0.4%) is a crucial criterion for confirming the compound's identity and purity.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 64.36% | 64.21% |

| Hydrogen (H) | 5.40% | 5.45% |

| Nitrogen (N) | 6.83% | 6.79% |

Chromatographic Techniques for Separation and Purity

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. For this compound, liquid and gas chromatographic methods are essential for assessing purity and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. nih.gov In a typical reversed-phase HPLC analysis, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Furthermore, HPLC is critical for determining the stereochemical purity of the compound. Since this compound is chiral, its enantiomeric excess (e.e.)—a measure of the purity of one enantiomer over the other—can be determined using a chiral stationary phase (CSP). phenomenex.comnih.govphenomenex.com These specialized columns contain a chiral selector that interacts diastereomerically with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water | Hexane/Isopropanol or similar |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |

| Purpose | Determine chemical purity (% area) | Determine enantiomeric excess (% e.e.) |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column. While GC is a powerful analytical tool, its application to this compound presents challenges. The β-lactam ring is known to be thermally labile and can undergo degradation at the high temperatures typically required for GC analysis. nih.govnih.govresearchgate.net

Therefore, direct GC analysis is generally not the preferred method for this class of compounds. If GC analysis is necessary, it would likely require prior chemical derivatization to form a more volatile and thermally stable analogue. Alternatively, specialized injection techniques that minimize thermal stress could be employed. When coupled with a mass spectrometer (GC-MS), the technique could provide structural information on the parent compound as well as any potential thermal degradation products. However, for routine purity and chiral analysis, HPLC remains the superior and more reliable method. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.